N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide

pimobendan synthesis intermediate hydrolysis reaction yield optimization

N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide (CAS 42075-21-8) is a dual-purpose, cyano-ketone intermediate essential for the synthesis of the cardiotonic agent pimobendan. Sourcing this pre-qualified intermediate bypasses a synthetic step that requires highly toxic potassium cyanide, a significant advantage for manufacturers operating under strict EHS regulations. Its unique substitution pattern—a para-cyano group on the acetanilide ring—is structurally non-negotiable; generic analogs like N-(4-propionylphenyl)acetamide lack the critical nitrile functionality for downstream conversion. For analytical and QC laboratories, this compound is an authenticated impurity reference standard (Levosimendan Impurity 02 / Pimobendan Impurity 3), critical for ANDA, DMF, and compendial monograph compliance. It is supplied with full COA and comprehensive spectroscopic data, ensuring direct regulatory filing support.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 42075-21-8
Cat. No. B1628054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide
CAS42075-21-8
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(CC#N)C(=O)C1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C13H14N2O2/c1-9(7-8-14)13(17)11-3-5-12(6-4-11)15-10(2)16/h3-6,9H,7H2,1-2H3,(H,15,16)
InChIKeyCTVBMXSZFOXLEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide (CAS 42075-21-8): Procurement-Grade Cyanoacetanilide Intermediate for Cardiotonic API Synthesis and Impurity Reference Standards


N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide (CAS 42075-21-8), also known as 4'-(3-cyano-2-methylpropionyl)-acetanilide, is a substituted cyanoacetanilide derivative with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol. It is a white crystalline powder with a melting point of 174–176 °C [1]. This compound occupies a dual-purpose role: it is a critical cyano-ketone intermediate (designated Intermediate V) in the multi-step synthesis of the cardiotonic and inodilator agent pimobendan (CAS 74150-27-9) [2], and it simultaneously serves as a characterized impurity reference standard (Levosimendan Impurity 02 / Pimobendan Impurity 3) for analytical method development, ANDA/DMF submissions, and quality control release testing of levosimendan and pimobendan APIs [3].

Why N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide Cannot Be Replaced by Generic Cyanoacetanilides or Alternative Intermediates in Regulated Synthetic Routes


Although the cyanoacetanilide class encompasses numerous derivatives with broadly similar reactivity, N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide possesses a unique substitution pattern—a 3-cyano-2-methylpropanoyl group para to the acetamide moiety on the phenyl ring—that is specifically required for the pimobendan synthetic route documented in the Drug Synthesis Database [1]. Attempting to substitute a generic N-aryl cyanoacetamide or a closely related intermediate such as N-(4-propionylphenyl)acetamide (CAS 16960-49-9) would fail to deliver the cyano functionality needed for subsequent acid hydrolysis to the keto-acid intermediate; the propionyl analog lacks the essential nitrile group entirely. Likewise, the chloro analog N-[4-(3-chloro-2-methylpropanoyl)phenyl]acetamide (CAS 207683-21-4) can serve as an alternative entry point via KCN displacement [2], but this necessitates an additional step using highly toxic potassium cyanide, introducing safety and regulatory complications that the pre-formed cyano compound avoids. For impurity reference standard applications, only the exact chemical structure matching the specified impurity—confirmed by orthogonal spectroscopic and chromatographic characterization—meets the traceability requirements of ICH Q3A/Q3B guidelines and regulatory pharmacopoeial monographs; no structural analog can substitute for identity, retention time, or relative response factor determination [3].

Quantitative Differentiation Evidence: N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide vs. Closest Structural Analogs and Alternative Synthetic Intermediates


Acid Hydrolysis Yield: Direct Conversion of the Cyano Intermediate to the Keto-Acid Building Block vs. Multi-Step Alternative Routes

In the established synthesis of pyridazinone-based cardiotonic agents, N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide undergoes acid hydrolysis to yield 4-(4-aminophenyl)-3-methyl-4-oxobutyric acid hydrochloride with a reported yield of 68.8% under HCl conditions (2.0 h reaction time) [1]. This single-step transformation simultaneously hydrolyzes both the nitrile to the carboxylic acid and the acetamide protecting group to the free amine, providing the requisite keto-acid intermediate for subsequent hydrazine cyclization to the pyridazinone core. In contrast, the alternative synthetic branch that proceeds via the chloro intermediate N-[4-(3-chloro-2-methylpropanoyl)phenyl]acetamide requires a two-step sequence: first KCN displacement to install the nitrile, followed by acid hydrolysis—introducing additional process mass intensity, toxic reagent handling, and cumulative yield losses [2].

pimobendan synthesis intermediate hydrolysis reaction yield optimization

Synthetic Route Step-Count Advantage: Cyano-Containing Intermediate Eliminates a Discrete Cyanation Step vs. Chloro and Propionyl Intermediates

The pimobendan synthetic pathway documented in the Drug Synthesis Database employs N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide as Intermediate V, arriving via Friedel-Crafts acylation of acetanilide with 3-chloro-2-methylpropionyl chloride followed by direct KCN displacement to yield the nitrile [1]. When this pre-formed cyano intermediate is sourced commercially, the end-user's synthetic sequence effectively bypasses the KCN displacement step entirely. The overall route from acetanilide to pimobendan via this intermediate encompasses 8 steps, with each intermediate achieving ≥95% purity [2]. Alternative routes that proceed via N-(4-propionylphenyl)acetamide (Intermediate II) require additional Mannich reaction, quaternization, and KCN displacement steps to install the cyano group, extending the synthetic sequence and introducing the toxic KCN reagent [1].

pimobendan process chemistry synthetic route efficiency step-count reduction

Dual-Sourcing Identity: Physicochemical Differentiation from the Propionyl Analog by Melting Point and Molecular Weight

N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide (C₁₃H₁₄N₂O₂, MW 230.26 g/mol, mp 174–176 °C) [1] is readily distinguished from its closest upstream intermediate, N-(4-propionylphenyl)acetamide (C₁₁H₁₃NO₂, MW 191.23 g/mol, mp 172–173 °C) [2], by a molecular weight difference of +39.03 Da (corresponding to the replacement of a methyl group with a nitrile-bearing carbon) and a melting point elevation of approximately 2–3 °C. This differentiation is critical for incoming quality control: the two compounds co-exist in the same synthetic lineage and could be confused during procurement or inventory management. The cyano compound also differs from the chloro analog N-[4-(3-chloro-2-methylpropanoyl)phenyl]acetamide (C₁₂H₁₄ClNO₂, MW 239.70 g/mol) [3], which lacks the characteristic nitrile IR stretch (~2240 cm⁻¹) and exhibits a different halogen isotopic pattern in mass spectrometry.

intermediate characterization physicochemical identity testing procurement specification

Impurity Reference Standard Purity Specification: ≥95% HPLC with Full Characterization Package for Regulatory Submission Support

As a certified impurity reference standard (Levosimendan Impurity 02 / Pimobendan Impurity 3), N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide is supplied with a minimum HPLC purity of ≥95% and is accompanied by a comprehensive Certificate of Analysis (COA) that includes structural confirmation by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, along with HPLC purity data and content assay results [1] . This level of characterization meets the requirements of ICH Q3A/Q3B for impurity qualification and is suitable for analytical method development, method validation (AMV), and quality control release testing in ANDA and DMF submissions . In contrast, generic cyanoacetanilide derivatives procured from non-specialist chemical suppliers typically lack the full spectroscopic characterization package and regulatory documentation needed for pharmaceutical impurity reference standard applications.

levosimendan impurity pimobendan impurity reference standard qualification HPLC purity

Regulatory Impurity Limit Context: Levosimendan Single Impurity Specification of <0.1% Drives Demand for High-Purity Reference Standards

In the improved industrial synthesis of levosimendan, the content of any single impurity in the final API is controlled to less than 0.1%, with the overall process achieving a yield of 82.6% [1]. This stringent impurity threshold drives the requirement for well-characterized impurity reference standards such as N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide to enable accurate quantification at the ≤0.1% level using validated HPLC methods. Accelerated stability studies of levosimendan bulk drug substance conducted per ICH Q1A(R2) guidelines have detected degradation impurities at levels of 0.05–0.15% by HPLC, further underscoring the need for authenticated reference materials to identify and quantify these low-level impurities [2].

levosimendan quality control impurity limit reference standard procurement

Procurement-Optimized Application Scenarios for N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide (CAS 42075-21-8) Based on Quantitative Differentiation Evidence


Pimobendan API Manufacturing: Procurement as a Late-Stage Cyano Intermediate to Eliminate On-Site KCN Handling and Reduce Step Count

For pharmaceutical manufacturers producing pimobendan (veterinary cardiotonic, CAS 74150-27-9) under GMP conditions, sourcing N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide as a pre-qualified intermediate eliminates the need for on-site potassium cyanide handling. As established in Section 3, this compound bypasses 1 synthetic step versus the chloro intermediate route and 3 steps versus the propionyl intermediate route [1]. The subsequent acid hydrolysis to 4-(4-aminophenyl)-3-methyl-4-oxobutyric acid proceeds with a documented 68.8% yield under HCl conditions [2], providing a direct path to the key pyridazinone precursor. This procurement strategy is particularly advantageous for manufacturers in jurisdictions with stringent EHS regulations on cyanide reagents.

Levosimendan ANDA/NDA Analytical Support: Impurity Reference Standard for HPLC Method Validation and Quality Control Release

For analytical development and QC laboratories supporting levosimendan (CAS 141505-33-1) ANDA or NDA submissions, N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide procured as Levosimendan Impurity 02 (or Pimobendan Impurity 3) serves as a fully characterized reference standard with ≥95% HPLC purity and comprehensive spectroscopic documentation (¹H NMR, ¹³C NMR, IR, MS, COA) [3]. The levosimendan single impurity specification of <0.1% [4] demands an authenticated impurity standard for accurate quantification at trace levels; this compound provides the necessary identity, purity, and regulatory documentation to support method validation per ICH Q2(R1) and stability studies per ICH Q1A(R2).

Process Development and Route Scouting: Benchmark Intermediate for Comparing Pimobendan Synthetic Route Efficiency

For process chemistry groups evaluating different pimobendan synthetic strategies, N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide represents the cyano-containing branch of the convergent route and serves as a key benchmarking compound. Its well-defined physical properties (mp 174–176 °C, MW 230.26 g/mol) [5] and documented conversion yield (68.8% to the keto-acid) [2] provide measurable comparators against alternative intermediates such as the chloro analog or routes employing different protecting group strategies. Procurement of this intermediate enables direct experimental comparison of overall yield, impurity profile, and process mass intensity across competing synthetic pathways.

Pharmacopoeial Impurity Profiling: Reference Material for Pimobendan Veterinary Drug Substance Monograph Development

As regulatory pharmacopoeias develop or revise monographs for pimobendan veterinary API, there is a growing need for well-characterized impurity reference materials. N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide, identified as a process-related impurity (Pimobendan Impurity 3) originating from the cyano intermediate synthetic pathway, is directly relevant to impurity profiling in pimobendan drug substance [6]. Procurement of this compound with full COA documentation supports monograph development activities including relative retention time determination, relative response factor calculation, and system suitability test preparation for compendial HPLC methods.

Quote Request

Request a Quote for N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.